molecular formula C23H23ClN4O2S B12007594 8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

Cat. No.: B12007594
M. Wt: 455.0 g/mol
InChI Key: OQTAOKVPAIOSOO-UHFFFAOYSA-N
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Description

8-((4-CL-BENZYL)THIO)1,3-DIMETHYL-7-(3-PH-PROPYL)3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with the molecular formula C23H23ClN4O2S and a molecular weight of 454.982 g/mol . This compound is part of a class of purine derivatives, which are known for their diverse biological activities and applications in various fields of research and industry.

Preparation Methods

The synthesis of 8-((4-CL-BENZYL)THIO)1,3-DIMETHYL-7-(3-PH-PROPYL)3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:

    Formation of the purine core: This involves the condensation of appropriate amines and aldehydes to form the purine ring system.

    Introduction of substituents: The 4-chlorobenzylthio group and the 3-phenylpropyl group are introduced through nucleophilic substitution reactions.

    Final modifications: The final product is obtained after purification and characterization steps.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

8-((4-CL-BENZYL)THIO)1,3-DIMETHYL-7-(3-PH-PROPYL)3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or propyl positions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .

Scientific Research Applications

8-((4-CL-BENZYL)THIO)1,3-DIMETHYL-7-(3-PH-PROPYL)3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-((4-CL-BENZYL)THIO)1,3-DIMETHYL-7-(3-PH-PROPYL)3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Comparison with Similar Compounds

8-((4-CL-BENZYL)THIO)1,3-DIMETHYL-7-(3-PH-PROPYL)3,7-DIHYDRO-1H-PURINE-2,6-DIONE can be compared with other similar compounds, such as:

The uniqueness of 8-((4-CL-BENZYL)THIO)1,3-DIMETHYL-7-(3-PH-PROPYL)3,7-DIHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23ClN4O2S

Molecular Weight

455.0 g/mol

IUPAC Name

8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione

InChI

InChI=1S/C23H23ClN4O2S/c1-26-20-19(21(29)27(2)23(26)30)28(14-6-9-16-7-4-3-5-8-16)22(25-20)31-15-17-10-12-18(24)13-11-17/h3-5,7-8,10-13H,6,9,14-15H2,1-2H3

InChI Key

OQTAOKVPAIOSOO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=C(C=C3)Cl)CCCC4=CC=CC=C4

Origin of Product

United States

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